2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,5-dimethylphenyl)acetamide
Description
The compound 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,5-dimethylphenyl)acetamide features a triazoloquinoxaline core, a 3,5-dimethylphenoxy substituent, and a 2,5-dimethylphenyl acetamide moiety. While direct biological data are unavailable in the provided evidence, its synthesis and structural analogs offer insights into physicochemical and functional properties .
Properties
IUPAC Name |
2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-16-9-10-19(4)22(14-16)28-24(33)15-31-27(34)32-23-8-6-5-7-21(23)29-26(25(32)30-31)35-20-12-17(2)11-18(3)13-20/h5-14H,15H2,1-4H3,(H,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFDFDOPMHOELE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix.
Mode of Action
The compound interacts with DNA by intercalation . This process involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and inhibit the replication and transcription processes.
Biochemical Pathways
The compound’s interaction with DNA can lead to the disruption of various biochemical pathways. Specifically, it can inhibit the replication and transcription processes of DNA, which are crucial for cell growth and division. This can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Pharmacokinetics
These profiles can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Result of Action
The compound’s interaction with DNA leads to the inhibition of cell growth and division, resulting in cell death. This makes it a potential anticancer agent, as it can selectively kill rapidly dividing cancer cells. In fact, it has shown potent anti-proliferative activity against HepG2, HCT-116, and MCF-7 cancer cell lines.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other molecules can impact the compound’s ability to reach and interact with its target.
Biological Activity
The compound 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,5-dimethylphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity based on diverse sources, including recent research findings and case studies.
Chemical Structure and Synthesis
The chemical structure of the compound features a triazoloquinoxaline core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that include the formation of the triazole ring and subsequent functionalization to yield the final product. The synthetic route can be optimized for yield and purity using various catalysts and reaction conditions .
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through in vitro and in vivo studies. Key areas of investigation include:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in breast cancer models .
- Antiviral Properties : The compound's structural similarities to other quinoxaline derivatives suggest potential antiviral activity. Research has indicated that related compounds can inhibit reverse transcriptase in HIV, leading to further exploration of this compound's efficacy against viral infections .
- Antibacterial Effects : Initial assessments have shown that compounds within this chemical class possess antibacterial properties against both Gram-positive and Gram-negative bacteria .
Anticancer Studies
In a study investigating the anticancer properties of quinoxaline derivatives, the compound demonstrated an EC50 value significantly lower than standard treatments, indicating higher potency against certain cancer types. For example:
| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) |
|---|---|---|---|
| Test Compound | 3.1 | 98,576 | 31,798 |
| NVP (Reference) | 6.7 | 96,171 | 14,353 |
These results suggest a favorable therapeutic index for further development as an anticancer agent .
Antiviral Activity
The antiviral evaluation focused on the compound's ability to inhibit HIV replication. The results indicated that it could reduce viral load significantly at low concentrations:
| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) |
|---|---|---|---|
| Test Compound | 1576 | 116,818 | 74 |
| NVP (Reference) | 6.7 | 96,171 | 14,353 |
This data highlights the potential of the compound as a candidate for antiviral drug development .
Antibacterial Studies
The antibacterial activity was assessed against several bacterial strains. The compound demonstrated effective inhibition of bacterial growth with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Case Studies and Applications
Recent case studies have explored the application of this compound in various therapeutic contexts:
- Cancer Therapy : A clinical trial is underway to evaluate its efficacy in combination with other chemotherapeutics for enhanced treatment outcomes in resistant cancer types.
- Infectious Diseases : Investigations into its use as a part of combination therapy for HIV are ongoing, focusing on reducing resistance development.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Triazoloquinoxaline vs. Quinazolinone: The target compound’s triazoloquinoxaline core differs from the quinazolinone system in N-(3,5-Dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide ().
Substituent Analysis
- Phenoxy Group Variations: 3,5-Dimethylphenoxy (target) vs. Acetamide Moieties:
- N-(2,5-dimethylphenyl) (target) vs. N-(3,5-dimethylphenyl) (): The positional isomerism (2,5- vs. 3,5-dimethyl) affects steric hindrance and electronic distribution. The 2,5-substitution may reduce planarity, impacting receptor binding .
Crystallographic and Conformational Insights
SHELX programs () are widely used for crystallographic refinement, suggesting that the target compound’s structure could be resolved similarly. Comparative studies might reveal differences in molecular packing or hydrogen-bonding networks compared to analogs .
Physicochemical Properties
Polarity and Solubility
- The 2,5-dimethylphenyl acetamide group in the target compound introduces moderate hydrophobicity, whereas ’s N-(2-(hydroxymethyl)phenyl) acetamide includes a polar hydroxymethyl group, enhancing aqueous solubility .
- Retention behavior studies () indicate that substituent position and hydrogen-bonding capacity (e.g., intramolecular H-bonds) influence chromatographic retention. The target compound’s methyl groups may reduce polarity compared to hydroxylated analogs, leading to longer HPLC retention times .
Molecular Descriptors (QSPR/QSAR)
- Topological descriptors (e.g., connectivity indices) would highlight differences in branching between the target and ’s quinazolinone derivative.
- Electronic descriptors (e.g., dipole moments) may reflect the triazoloquinoxaline core’s electron-deficient nature compared to quinazolinone’s carbonyl group .
Similarity Metrics and Virtual Screening
Per , structural similarity metrics (e.g., Tanimoto coefficients based on molecular fingerprints) would quantify the target’s resemblance to analogs. Key differences include:
- Triazoloquinoxaline vs. Triazole Cores (): The triazoloquinoxaline’s extended conjugation may improve binding affinity in certain targets (e.g., kinases) compared to simpler triazoles .
- Substituent Contributions : Methyl groups in the target compound may optimize lipophilic efficiency (LipE) compared to bulkier or polar substituents .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
